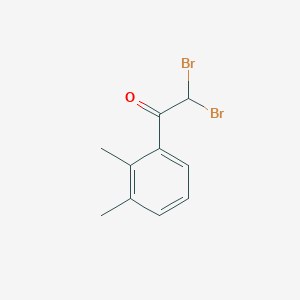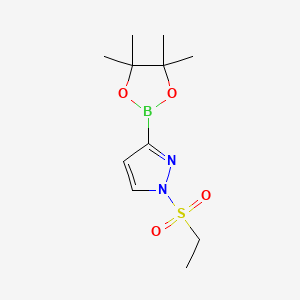
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid moiety attached to a pyrazole ring, which is further modified with an ethylsulfonyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where the pyrazole ring reacts with ethylsulfonyl chloride in the presence of a base.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation, where the boronic ester is converted to a hydrocarbon in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for other transformations. Major products formed from these reactions include substituted pyrazoles and other complex organic molecules.
Applications De Recherche Scientifique
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester has numerous applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. In medicinal chemistry, its mechanism of action may involve inhibition of specific enzymes or receptors, depending on the structure of the final bioactive molecule .
Comparaison Avec Des Composés Similaires
1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrazole ring and ethylsulfonyl group.
1H-Pyrazole-4-boronic Acid Pinacol Ester: Similar pyrazole ring but different substitution pattern.
MIDA Boronates: These compounds have a different boron-protecting group and are used in iterative cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H19BN2O4S |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C11H19BN2O4S/c1-6-19(15,16)14-8-7-9(13-14)12-17-10(2,3)11(4,5)18-12/h7-8H,6H2,1-5H3 |
Clé InChI |
HHUPEQRNCHSJLQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
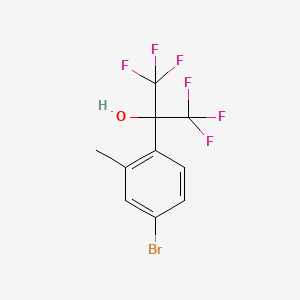
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
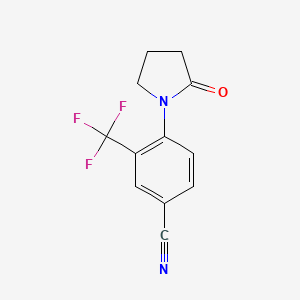
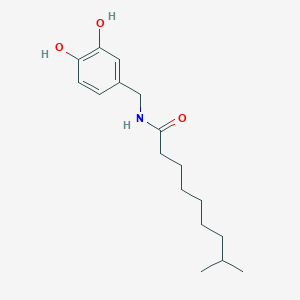
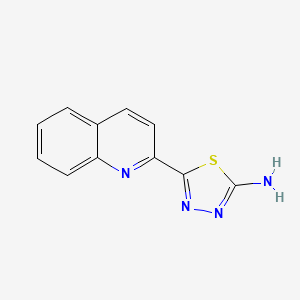
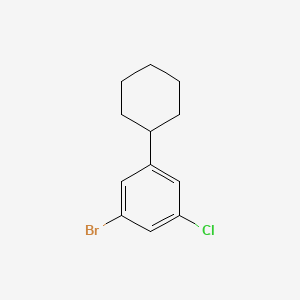

![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
